molecular formula C13H10N2O2 B1219653 4-Amino-2-benzooxazol-2-yl-phenol CAS No. 62129-02-6

4-Amino-2-benzooxazol-2-yl-phenol

Cat. No.: B1219653
CAS No.: 62129-02-6
M. Wt: 226.23 g/mol
InChI Key: JVPMCQUVQZEYKJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Amino-2-benzooxazol-2-yl-phenol typically involves the reaction of 2-aminophenol with aromatic aldehydes under various conditions. One common method includes the use of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) in the presence of aqueous hydrogen peroxide and ethanol at 50°C . Another method involves the use of magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Amino-2-benzooxazol-2-yl-phenol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acetic acid, ethanol, and various catalysts like TTIP and MTAMO . Major products formed from these reactions include substituted benzoxazoles and other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Amino-2-benzooxazol-2-yl-phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparison with Similar Compounds

4-Amino-2-benzooxazol-2-yl-phenol can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-amino-2-(1,3-benzoxazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPMCQUVQZEYKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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